molecular formula C9H16O6 B1279019 Allyl a-D-Glucopyranoside CAS No. 94031-20-6

Allyl a-D-Glucopyranoside

Cat. No.: B1279019
CAS No.: 94031-20-6
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-ZEBDFXRSSA-N
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Description

Allyl a-D-Glucopyranoside is a derivative of glucose, specifically an allyl ether of alpha-D-glucose. It is characterized by the substitution of the hydroxyl group at the anomeric carbon (C1) with an allyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl a-D-Glucopyranoside typically involves the reaction of alpha-D-glucose with allyl alcohol in the presence of an acid catalyst. One common method is the Fischer glycosylation, where glucose reacts with allyl alcohol under acidic conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve similar glycosylation techniques but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Allyl a-D-Glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl a-D-Glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl a-D-Glucopyranoside involves its interaction with various molecular targets. The allyl group can undergo reactions that modify the structure and function of the compound. These modifications can affect its interaction with enzymes, receptors, and other biological molecules. The specific pathways involved depend on the context of its use, such as in drug delivery or as a biochemical probe .

Comparison with Similar Compounds

Allyl a-D-Glucopyranoside can be compared with other glycosyl derivatives:

Uniqueness: The presence of the allyl group in this compound provides unique reactivity, making it a valuable compound for specific synthetic and research applications. Its ability to undergo various chemical transformations distinguishes it from other glycosyl derivatives .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240344
Record name O-Allyl-alpha-D-glucose
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-56-4, 94031-20-6
Record name Allyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7464-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name O-Allyl-alpha-D-glucose
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Record name O-Allyl-alpha-D-glucose
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Record name O-allyl-α-D-glucose
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Record name α-D-Glucopyranoside, 2-propen-1-yl
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